REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[CH:6]1[CH:7]([C:11]#[N:12])[C:8]1([CH3:9])[CH3:10].[CH3:17][CH2:18][OH:19].[ClH:15].[K+:14].[OH-:13].[OH2:16]>>[O:3]=[C:4]([OH:5])[CH:6]1[CH:7]([C:11]#[N:12])[C:8]1([CH3:9])[CH3:10]
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Name
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CCOC(=O)C1C(C#N)C1(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1C(C#N)C1(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O
|
Name
|
|
Type
|
product
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Smiles
|
CC1(C)C(C#N)C1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |